molecular formula C11H13ClO2 B1357989 (4-Isopropylphenoxy)acetyl chloride CAS No. 223128-33-4

(4-Isopropylphenoxy)acetyl chloride

Cat. No.: B1357989
CAS No.: 223128-33-4
M. Wt: 212.67 g/mol
InChI Key: YGVLHWFQKYVLFY-UHFFFAOYSA-N
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Description

(4-Isopropylphenoxy)acetyl chloride is a specialized organic compound that serves as a crucial acylating agent and synthetic intermediate in research and development. Its primary value lies in its reactivity, where the highly electrophilic acid chloride group (COCl) readily reacts with nucleophiles such as amines and alcohols to form amide and ester linkages, respectively. This makes it a versatile building block for the synthesis of more complex molecules. A significant application area, informed by its structural similarity to phenoxyherbicides, is in the development of auxin-like compounds for agricultural science research. Researchers utilize this reagent to create novel phenoxyacetic acid derivatives and amides to study their herbicidal activity and structure-activity relationships (SAR). Furthermore, it is employed in the synthesis of potential pharmacologically active compounds, where the (4-Isopropylphenoxy) moiety can influence bioavailability and target binding. As a reagent, it must be handled under inert, anhydrous conditions due to its sensitivity to moisture. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-propan-2-ylphenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13ClO2/c1-8(2)9-3-5-10(6-4-9)14-7-11(12)13/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVLHWFQKYVLFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611391
Record name [4-(Propan-2-yl)phenoxy]acetyl chloride
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Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223128-33-4
Record name 2-[4-(1-Methylethyl)phenoxy]acetyl chloride
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Record name [4-(Propan-2-yl)phenoxy]acetyl chloride
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Record name 223128-33-4
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Synthetic Routes and Methodological Advancements for 4 Isopropylphenoxy Acetyl Chloride

Precursor Synthesis: Preparation of (4-Isopropylphenoxy)acetic Acid

The foundational step in synthesizing the title compound is the preparation of (4-Isopropylphenoxy)acetic acid. This is typically accomplished via the etherification of 4-isopropylphenol (B134273), followed by the hydrolysis of the resulting ester intermediate.

Etherification Reactions for Phenoxyacetic Acid Analogs

The synthesis of phenoxyacetic acid and its analogs, including the 4-isopropyl derivative, is commonly achieved through a Williamson-type ether synthesis. This method involves the reaction of a phenoxide ion with an α-haloacetate, such as ethyl chloroacetate.

The general reaction proceeds as follows:

Deprotonation: 4-Isopropylphenol is treated with a base, such as sodium hydroxide or potassium carbonate, to form the corresponding 4-isopropylphenoxide ion. This step is crucial as it generates a potent nucleophile.

Nucleophilic Substitution: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an α-haloacetic acid ester, typically ethyl chloroacetate. This results in the displacement of the halide ion (e.g., chloride) and the formation of an ether linkage, yielding ethyl (4-isopropylphenoxy)acetate.

A typical procedure involves refluxing the phenol (B47542) and the haloacetate in a suitable solvent like dry acetone in the presence of a base. For instance, a related synthesis of 2-(2-isopropylphenoxy)acetic acid involves refluxing 2-isopropylphenol with ethyl chloroacetate in dry acetone for several hours. researchgate.net The reaction progress is often monitored using techniques like Thin Layer Chromatography (TLC).

Hydrolysis of Ester Intermediates in Precursor Formation

The ester intermediate, ethyl (4-isopropylphenoxy)acetate, must be hydrolyzed to yield the desired carboxylic acid precursor. This can be achieved through either acid-catalyzed or base-promoted (saponification) hydrolysis.

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. youtube.commasterorganicchemistry.com To drive the equilibrium towards the products (carboxylic acid and alcohol), a large excess of water is typically used. masterorganicchemistry.com

Base-Promoted Hydrolysis (Saponification): This is an irreversible process and is often preferred for its high conversion rates. The ester is treated with a stoichiometric amount of a strong base, like sodium hydroxide. The reaction produces the sodium salt of the carboxylic acid (a carboxylate) and an alcohol. youtube.com A subsequent acidification step is required to protonate the carboxylate and isolate the final (4-Isopropylphenoxy)acetic acid. researchgate.netyoutube.com The final product is often a solid that can be purified by recrystallization.

Direct Synthesis of (4-Isopropylphenoxy)acetyl chloride from Carboxylic Acid Precursor

The conversion of (4-Isopropylphenoxy)acetic acid to this compound is an acylation reaction. It involves the activation of the carboxylic acid's hydroxyl group, transforming it into a better leaving group, which is then displaced by a chloride ion. This transformation is accomplished using various chlorinating reagents.

Acylation of (4-Isopropylphenoxy)acetic Acid using Chlorinating Reagents

Several reagents are effective for converting carboxylic acids to acyl chlorides. The choice of reagent can depend on factors such as the scale of the reaction, the sensitivity of other functional groups in the molecule, and the desired purity of the final product. The most common reagents include thionyl chloride, phosphorus pentachloride, and oxalyl chloride.

Thionyl Chloride (SOCl₂): Thionyl chloride is a widely used and cost-effective reagent for the synthesis of acyl chlorides. researchgate.net The reaction of (4-Isopropylphenoxy)acetic acid with thionyl chloride produces the desired acyl chloride, along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). youtube.com

Reaction: C₁₁H₁₄O₃ + SOCl₂ → C₁₁H₁₃ClO₂ + SO₂ + HCl

The primary advantage of using thionyl chloride is that the byproducts are gases, which simplifies the workup procedure as they can be easily removed from the reaction mixture, driving the reaction to completion. researchgate.netyoutube.com The reaction is typically carried out by heating the carboxylic acid in neat thionyl chloride or in an inert solvent. commonorganicchemistry.comorgsyn.org A catalytic amount of N,N-dimethylformamide (DMF) is sometimes added to accelerate the reaction. youtube.com

Phosphorus Pentachloride (PCl₅): Phosphorus pentachloride is another powerful chlorinating agent used to convert carboxylic acids to their corresponding acyl chlorides. scimplify.comwikipedia.org It is a highly reactive solid that readily reacts with carboxylic acids.

Reaction: C₁₁H₁₄O₃ + PCl₅ → C₁₁H₁₃ClO₂ + POCl₃ + HCl

The byproducts of this reaction are phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl). wikipedia.org A potential drawback compared to thionyl chloride is that the byproduct phosphorus oxychloride is a liquid with a relatively high boiling point, which may require careful distillation to separate from the desired acyl chloride product. wikipedia.org

Oxalyl chloride ((COCl)₂) is another excellent reagent for the preparation of acyl chlorides from carboxylic acids. researchgate.netcsbsju.edu It is often considered a milder and more selective reagent than thionyl chloride, making it suitable for smaller-scale laboratory preparations or for substrates with sensitive functional groups. researchgate.netwikipedia.org

Reaction: C₁₁H₁₄O₃ + (COCl)₂ → C₁₁H₁₃ClO₂ + CO + CO₂ + HCl

The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) at room temperature or below. commonorganicchemistry.comcommonorganicchemistry.com A catalytic amount of N,N-dimethylformamide (DMF) is almost always used, which reacts with oxalyl chloride to form the Vilsmeier reagent, the active catalytic species. wikipedia.org Similar to thionyl chloride, the byproducts of the reaction with oxalyl chloride—carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl)—are all gases, which simplifies product purification. csbsju.eduwikipedia.org

Data Tables

Direct Acylation with Acetyl Chloride in the Presence of Catalytic Bases

The direct acylation of 4-isopropylphenol with acetyl chloride, facilitated by a catalytic base, represents a primary theoretical route to this compound. This method would typically involve the reaction of the phenolic hydroxyl group with acetyl chloride. The role of a catalytic base is crucial in this reaction, primarily to neutralize the hydrogen chloride (HCl) byproduct, thereby driving the reaction equilibrium towards the product side and preventing potential side reactions.

However, specific studies detailing the application of this method to this compound are not available. Key experimental details that remain unelucidated include:

Optimal Catalytic Base: The choice of base (e.g., triethylamine (B128534), pyridine (B92270), or other organic or inorganic bases) would significantly influence reaction kinetics and yield.

Reaction Conditions: Information regarding ideal temperatures, reaction times, and molar ratios of reactants and catalysts is not documented.

Yield and Purity: No data has been found to quantify the expected yield and purity of the final product using this method.

Without experimental data, a comparative analysis of different catalytic bases and their impact on the synthesis is not possible.

Multi-step Synthetic Strategies for Enhanced Purity and Specific Derivative Access

For compounds where direct synthesis routes may lead to impurities or are otherwise inefficient, multi-step strategies are often employed. A plausible multi-step synthesis of this compound could involve:

Synthesis of (4-Isopropylphenoxy)acetic acid: This intermediate can be prepared via the Williamson ether synthesis, reacting 4-isopropylphenol with an alpha-haloacetic acid ester (e.g., ethyl chloroacetate) in the presence of a base, followed by hydrolysis of the resulting ester.

Conversion to the Acyl Chloride: The synthesized (4-Isopropylphenoxy)acetic acid would then be treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to yield the final product, this compound.

Optimization of Reaction Conditions for Synthesis of the Compound

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize yield, minimize reaction time, and ensure high purity of the product. For the synthesis of this compound, several factors would need systematic investigation.

The choice of solvent can profoundly impact the rate and outcome of a chemical reaction. Solvents can influence the solubility of reactants, stabilize transition states, and in some cases, participate in the reaction mechanism. A systematic study would be required to determine the optimal solvent for the synthesis of this compound. Potential solvents for investigation would include:

Aprotic Polar Solvents: Such as dichloromethane (DCM), chloroform (B151607), and acetonitrile (B52724), which are generally good at dissolving a wide range of organic compounds.

Aprotic Nonpolar Solvents: Like toluene or hexane, which might be suitable depending on the specific reaction conditions and reactants.

Ethereal Solvents: Including diethyl ether or tetrahydrofuran (THF), which are common in many organic reactions.

Unfortunately, there is no published data comparing the effects of different solvents on the efficiency and chemoselectivity of any synthetic route to this compound. This lack of information precludes the creation of a data table summarizing these effects.

Similarly, the selection of a catalyst, where applicable, is critical. The catalyst's role is to lower the activation energy of the reaction, thereby increasing the reaction rate. The nature and amount of the catalyst can significantly affect the reaction's efficiency.

For the synthesis of this compound, a detailed investigation into various acid scavengers (e.g., different tertiary amines, inorganic bases) and catalytic species would be necessary to optimize the yield. As with the other aspects of its synthesis, specific research findings and comparative data for this compound are currently unavailable.

Chemical Reactivity and Mechanistic Studies of 4 Isopropylphenoxy Acetyl Chloride

Fundamental Acylation Reactions with Nucleophiles

As an acyl chloride, (4-isopropylphenoxy)acetyl chloride readily undergoes nucleophilic acyl substitution. This class of reactions proceeds via a common mechanism where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to yield the acylated product. libretexts.org The high reactivity of acyl chlorides like this compound makes them effective acylating agents for a variety of nucleophiles, including those centered on oxygen and nitrogen. youtube.comlibretexts.org

Nucleophilic Acyl Substitution with Oxygen-Centred Nucleophiles

The reaction of this compound with alcohols, a process known as alcoholysis, yields the corresponding (4-isopropylphenoxy)acetate esters. This reaction is a classic example of nucleophilic acyl substitution and is a common method for ester synthesis. libretexts.orgwalshmedicalmedia.com The alcohol's hydroxyl group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. youtube.com The subsequent loss of a proton from the attacking alcohol and the elimination of the chloride ion result in the formation of the ester and hydrogen chloride. libretexts.org

The general mechanism involves the initial nucleophilic attack by the alcohol on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the chloride leaving group and deprotonation to give the final ester product. libretexts.org Due to the high reactivity of the acyl chloride, this reaction is typically fast and irreversible. walshmedicalmedia.com

The reaction can be performed with a wide range of primary, secondary, and even less reactive tertiary alcohols. Below is a table illustrating the expected ester products from the reaction of this compound with various alcohols.

Table 1: Esterification of this compound with Various Alcohols

Alcohol (Nucleophile) Product
Methanol (B129727) Methyl (4-isopropylphenoxy)acetate
Ethanol Ethyl (4-isopropylphenoxy)acetate
Isopropanol Isopropyl (4-isopropylphenoxy)acetate
tert-Butanol tert-Butyl (4-isopropylphenoxy)acetate
Phenol (B47542) Phenyl (4-isopropylphenoxy)acetate

Nucleophilic Acyl Substitution with Nitrogen-Centred Nucleophiles

This compound readily reacts with ammonia (B1221849), primary amines, and secondary amines in a process called aminolysis to form amides. libretexts.orgyoutube.com This reaction is highly efficient for creating amide bonds, which are fundamental linkages in many organic and biological molecules. researchgate.netbath.ac.uk The reaction proceeds through a nucleophilic addition-elimination mechanism, where the nitrogen atom of the amine attacks the carbonyl carbon. libretexts.org

Typically, two equivalents of the amine are used. The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the hydrogen chloride gas that is formed, producing an ammonium (B1175870) salt. youtube.com Alternatively, an external base like pyridine (B92270) or triethylamine (B128534) can be used. youtube.com The reaction with ammonia produces a primary amide, reaction with a primary amine produces a secondary amide (N-substituted amide), and reaction with a secondary amine yields a tertiary amide (N,N-disubstituted amide).

The table below shows the products from the reaction of this compound with different types of amines.

Table 2: Aminolysis of this compound

Amine (Nucleophile) Product Amide Type
Ammonia (NH₃) (4-Isopropylphenoxy)acetamide Primary
Methylamine (CH₃NH₂) N-Methyl-(4-isopropylphenoxy)acetamide Secondary
Diethylamine ((CH₃CH₂)₂NH) N,N-Diethyl-(4-isopropylphenoxy)acetamide Tertiary
Aniline (B41778) (C₆H₅NH₂) N-Phenyl-(4-isopropylphenoxy)acetamide Secondary

The reaction of acyl chlorides with imidates represents a method for the synthesis of N-acyl imidates or, under certain conditions, can lead to the formation of other products. While the direct acylation of an imidate's nitrogen is possible, the reactivity can be complex. The acylation of related compounds like amides to form imides is a known process. nih.govrsc.org N-acyl imidazoles, for instance, are well-studied as reactive acyl transfer agents, highlighting that the products of acylating heterocyclic nitrogen compounds can be highly reactive themselves. nih.govresearchgate.net

The reaction would likely proceed by the nucleophilic attack of the imidate nitrogen on the carbonyl carbon of this compound. The resulting intermediate could then be stabilized by the loss of the chloride ion. The stability and further reactivity of the resulting N-acylated product would depend on the structure of the imidate. For cyclic imidates, this reaction could be a route to N-acylated lactams. However, detailed studies on the reaction of this compound with specific imidates are not widely reported in the literature.

This compound is a suitable reagent for the derivatization of amino acids and aminoalkanols. The primary amino group of these bifunctional molecules is a potent nucleophile that readily attacks the acyl chloride. This N-acylation reaction is a common strategy in peptide synthesis and in the analytical derivatization of amino acids to make them volatile for techniques like gas chromatography. nih.gov

When reacting with an amino acid, the amino group is acylated to form an N-(4-isopropylphenoxy)acetyl amino acid. The reaction is typically carried out under Schotten-Baumann conditions (in the presence of a base, such as aqueous sodium hydroxide) to neutralize the HCl produced and to deprotonate the amino acid, increasing its nucleophilicity. youtube.com In the case of aminoalkanols, the more nucleophilic amino group is preferentially acylated over the hydroxyl group, leading to the formation of an N-acylated aminoalkanol.

The table below illustrates the derivatization of several simple amino acids with this compound.

Table 3: Derivatization of Amino Acids with this compound

Amino Acid Product
Glycine N-(4-Isopropylphenoxy)acetylglycine
Alanine N-(4-Isopropylphenoxy)acetylalanine
Valine N-(4-Isopropylphenoxy)acetylvaline
Phenylalanine N-(4-Isopropylphenoxy)acetylphenylalanine

Table of Mentioned Compounds

Chemical Name
This compound
(4-Isopropylphenoxy)acetamide
Alanine
Ammonia
Aniline
Diethylamine
Ethyl (4-isopropylphenoxy)acetate
Ethanol
Glycine
Hydrogen chloride
Imidate
Isopropanol
Isopropyl (4-isopropylphenoxy)acetate
Methanol
Methyl (4-isopropylphenoxy)acetate
Methylamine
N,N-Diethyl-(4-isopropylphenoxy)acetamide
N-Acyl imidate
N-Methyl-(4-isopropylphenoxy)acetamide
N-Phenyl-(4-isopropylphenoxy)acetamide
N-(4-Isopropylphenoxy)acetylalanine
N-(4-Isopropylphenoxy)acetylglycine
N-(4-Isopropylphenoxy)acetylphenylalanine
N-(4-Isopropylphenoxy)acetylvaline
Phenylalanine
Phenyl (4-isopropylphenoxy)acetate
Phenol
Pyridine
tert-Butanol
tert-Butyl (4-isopropylphenoxy)acetate
Triethylamine
Valine

Nucleophilic Acyl Substitution with Sulfur-Centred Nucleophiles

The reaction of acyl chlorides with sulfur-centered nucleophiles, such as thiols, is a fundamental method for the formation of thioesters. This transformation proceeds via a nucleophilic acyl substitution mechanism.

Formation of Thioesters

The synthesis of thioesters from this compound involves the reaction with a thiol (R-SH). In this reaction, the sulfur atom of the thiol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, and the carbonyl double bond is reformed, yielding the corresponding S-alkyl or S-aryl (4-isopropylphenoxy)thioacetate.

The general reaction can be represented as:

(4-CH(CH₃)₂C₆H₄OCH₂COCl) + R-SH → (4-CH(CH₃)₂C₆H₄OCH₂COSR) + HCl

This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct, which drives the reaction to completion. While specific studies on the reaction of this compound with a wide range of thiols are not extensively documented in the literature, the general reactivity of acyl chlorides suggests that it would readily react with various aliphatic and aromatic thiols under standard acylation conditions.

Table 1: Representative Thioester Synthesis from Acyl Chlorides and Thiols

Acyl ChlorideThiolBaseProductReference
Acetyl chlorideEthanethiolPyridineS-Ethyl thioacetateGeneral Knowledge
Benzoyl chlorideThiophenolTriethylamineS-Phenyl thiobenzoateGeneral Knowledge
This compound Alkyl/Aryl ThiolPyridine/TriethylamineS-Alkyl/Aryl (4-isopropylphenoxy)thioacetateInferred

Data for this compound is inferred based on the general reactivity of acyl chlorides.

Acylation of Organophosphorus Compounds: α-Hydroxyphosphonates

This compound can also act as an acylating agent for organophosphorus compounds, specifically α-hydroxyphosphonates. This reaction leads to the formation of α-acyloxyphosphonates, which are of interest in various fields of organic and medicinal chemistry.

The reaction involves the nucleophilic attack of the hydroxyl group of the α-hydroxyphosphonate on the carbonyl carbon of this compound. Similar to the formation of thioesters, this proceeds through a tetrahedral intermediate followed by the elimination of the chloride ion. A base is typically required to scavenge the HCl produced.

While no specific studies detailing the acylation of α-hydroxyphosphonates with this compound have been found, extensive research on the acylation of these phosphorus compounds with other acyl chlorides provides a strong basis for predicting its reactivity. For instance, studies on the acylation of diethyl α-hydroxy-benzylphosphonate with various acyl chlorides have shown that the reaction proceeds efficiently, often in the presence of a base like triethylamine. nih.govsigmaaldrich.com The reaction conditions and yields are influenced by the steric and electronic properties of both the acyl chloride and the α-hydroxyphosphonate.

Table 2: Acylation of Diethyl α-hydroxy-arylmethylphosphonates with Various Acyl Chlorides

Acylating AgentTemperature (°C)Time (h)CatalystSolventYield (%)Reference
Acetyl chloride2524TriethylamineToluene69-97 sigmaaldrich.com
Butyryl chloride25-8024TriethylamineToluene69-97 sigmaaldrich.com
Benzoyl chloride25-8024TriethylamineToluene69-97 sigmaaldrich.com

This table demonstrates the general conditions for the acylation of α-hydroxyphosphonates, which can be extrapolated to reactions involving this compound.

Hydrolytic Stability and Decomposition Pathways of the Acyl Chloride

Acyl chlorides are well-known for their reactivity towards water, leading to hydrolysis. This compound is no exception and is classified as a moisture-sensitive compound. Contact with water results in its rapid decomposition to form (4-isopropylphenoxy)acetic acid and hydrogen chloride.

(4-CH(CH₃)₂C₆H₄OCH₂COCl) + H₂O → (4-CH(CH₃)₂C₆H₄OCH₂COOH) + HCl

The rate of hydrolysis of acyl chlorides is influenced by several factors, including the electronic and steric effects of the substituents. Generally, electron-withdrawing groups on the acyl chain can increase the electrophilicity of the carbonyl carbon, potentially accelerating hydrolysis. Conversely, bulky substituents near the reaction center can hinder the approach of the water molecule, slowing down the reaction. For this compound, the electron-donating nature of the isopropyl group and the phenoxy group might slightly decrease the reactivity compared to simpler acyl chlorides.

Mechanistic Investigations of Acyl Group Transfer

The transfer of the (4-isopropylphenoxy)acetyl group from the acyl chloride to a nucleophile is a key aspect of its chemistry. Understanding the mechanism of this transfer is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Elucidation of the Acyl Chloride as an Acetyl Group Donor

Strictly speaking, this compound is a donor of the (4-isopropylphenoxy)acetyl group , not an acetyl group. The transfer of this acyl group is central to its reactions with nucleophiles. The mechanism of this transfer follows the general pattern of nucleophilic acyl substitution.

The process is initiated by the attack of a nucleophile (Nu⁻ or Nu-H) on the carbonyl carbon of the acyl chloride. This leads to the formation of a transient tetrahedral intermediate where the original sp² hybridized carbonyl carbon becomes sp³ hybridized. This intermediate is typically unstable and rapidly collapses by ejecting the most stable leaving group. In this case, the chloride ion (Cl⁻) is an excellent leaving group, and its departure leads to the reformation of the carbonyl double bond and the formation of the new acylated product.

Theoretical and Computational Analyses of Reaction Mechanisms

While specific computational studies on the reaction mechanisms of this compound are not available in the searched literature, theoretical and computational analyses of related acyl chloride reactions provide valuable insights. Density Functional Theory (DFT) calculations are often employed to model the reaction pathways of nucleophilic acyl substitution.

These studies can elucidate the structure of the transition states and intermediates, calculate activation energies, and predict reaction kinetics. For a reaction involving this compound, computational analysis would likely confirm a two-step addition-elimination mechanism for most nucleophilic substitutions. The calculations would also help in quantifying the electronic effect of the 4-isopropylphenoxy group on the reactivity of the acyl chloride. For example, the electron-donating character of the isopropyl group, transmitted through the phenoxy system, would be expected to slightly decrease the positive charge on the carbonyl carbon compared to unsubstituted phenoxyacetyl chloride, potentially leading to a slightly lower reaction rate. However, without specific computational data, this remains a qualitative prediction based on general chemical principles.

Strategic Applications of 4 Isopropylphenoxy Acetyl Chloride in Complex Organic Synthesis

Role as a Versatile Synthetic Intermediate

(4-Isopropylphenoxy)acetyl chloride serves as a valuable building block for introducing the (4-isopropylphenoxy)acetyl moiety into larger molecules. This functional group can impart specific physicochemical properties to the target compound, influencing its biological activity and pharmacokinetic profile. While its use in broad, complex cascade or multi-component reactions is not extensively documented in publicly available literature, its role as a key intermediate in the synthesis of bioactive molecules is noteworthy.

The primary application of this compound as a building block is in the synthesis of molecules with potential therapeutic applications. The (4-isopropylphenoxy)acetyl group can be found in various compounds investigated for their biological activity. For instance, it is a structural component of certain compounds designed as inhibitors of the bacterial enzyme RnpA (ribonuclease P protein subunit), which is a target for the development of new antibiotics. lookchem.com In these structures, the (4-isopropylphenoxy)acetyl group is typically appended to a core scaffold to modulate the compound's interaction with the biological target.

Another area where this building block has been utilized is in the development of agonists for the transient receptor potential melastatin 8 (TRPM8), which is a sensor for cold temperatures and a target for developing cooling agents. lookchem.com The synthesis of these complex amides involves the reaction of this compound with a suitable amine, demonstrating its utility in creating diverse molecular architectures. The general description of this compound as a primary and secondary intermediate for pharmaceuticals further underscores its role in the construction of complex, biologically active molecules. cymitquimica.comcymitquimica.com

Utility as a Protecting Group in Oligonucleotide Synthesis

One of the most significant and well-documented applications of this compound is in the chemical synthesis of DNA and RNA oligonucleotides. The corresponding (4-isopropylphenoxy)acetyl (iPr-Pac) group is employed as a protecting group for the exocyclic amino functions of nucleobases, particularly guanine (B1146940) and adenine (B156593).

In the solid-phase synthesis of DNA oligonucleotides using the phosphoramidite (B1245037) method, the exocyclic amino groups of deoxyadenosine (B7792050) (dA), deoxyguanosine (dG), and deoxycytidine (dC) must be protected to prevent unwanted side reactions during the coupling steps. youtube.com The (4-isopropylphenoxy)acetyl group is one of the "ultramild" protecting groups used for this purpose. researchgate.net The protection is achieved by reacting the nucleoside with this compound. The resulting N-protected nucleosides are then converted into their corresponding phosphoramidite building blocks for use in automated DNA synthesizers. springernature.com

The use of such protecting groups is crucial for the synthesis of high-quality oligonucleotides, especially those that are sensitive to the harsh deprotection conditions required by more traditional protecting groups. oup.com The purity of the final oligonucleotide product is often assessed by techniques like high-performance liquid chromatography (HPLC). chromatographyonline.comthermofisher.comwaters.com

The (4-isopropylphenoxy)acetyl (iPr-Pac) group is particularly favored for the protection of the N2-amino group of deoxyguanosine. biotage.com Standard protecting groups for guanine, such as the isobutyryl group, often require prolonged treatment with concentrated ammonia (B1221849) at elevated temperatures for their removal. atdbio.com These conditions can be detrimental to sensitive oligonucleotides, leading to degradation or modification of the DNA strand. The iPr-Pac group, being more labile, offers a milder alternative.

Similarly, the phenoxyacetyl (Pac) group, a close analog, is used for the protection of the N6-amino group of deoxyadenosine. oup.com The use of these labile protecting groups helps to minimize side reactions, such as depurination of adenine residues, which can occur under the acidic conditions of the detritylation step in oligonucleotide synthesis. oup.comumich.edu

It is important to note that while using "fast-deprotecting" phosphoramidites, such as those with the isopropylphenoxyacetyl group on deoxyguanosine, a side reaction involving N-acetylation of the guanine can occur if acetic anhydride (B1165640) is used as the capping agent. This issue can be mitigated by using a more sterically hindered capping agent like pivalic anhydride. researchgate.net

The primary advantage of the (4-isopropylphenoxy)acetyl protecting group is its facile removal under very mild basic conditions. This lability is a significant benefit when synthesizing oligonucleotides containing sensitive or modified bases that would not withstand standard deprotection protocols.

Below is a table summarizing common protecting groups for the exocyclic amines of nucleobases in DNA synthesis and their typical deprotection conditions.

Protecting GroupNucleobaseTypical Deprotection Conditions
Benzoyl (Bz)Adenine, CytosineConcentrated Ammonia, heat
Isobutyryl (iBu)GuanineConcentrated Ammonia, heat
Acetyl (Ac)CytosineAqueous Ammonia/Methylamine (AMA)
Phenoxyacetyl (Pac)Adenine, GuanineRoom temperature aqueous ammonia
(4-Isopropylphenoxy)acetyl (iPr-Pac) Guanine Potassium carbonate/Methanol (B129727) or Room temperature aqueous ammonia

Surface Functionalization and Material Science Applications

The modification of surfaces with specific chemical functionalities can dramatically alter their physical and chemical characteristics, such as wettability, adhesion, and biocompatibility. This compound, a reactive acyl chloride, serves as a versatile building block for covalently attaching (4-isopropylphenoxy)acetyl groups to surfaces bearing reactive hydroxyl or amine functionalities. The isopropylphenyl group imparts a hydrophobic character to the modified surface, a property that is highly desirable in many technological applications, including water-repellent coatings, specialized membranes, and in the fabrication of composite materials with enhanced interfacial compatibility.

The surface functionalization of polymers is a critical step in enhancing their performance for specific applications. upc.edu The introduction of phenoxyacetyl moieties via this compound can be achieved through various polymer grafting techniques, which are broadly categorized as "grafting to," "grafting from," and "grafting through" methods. lookchem.comchemicalbook.com

The "grafting to" approach involves the synthesis of end-functionalized polymer chains which then react with a substrate. chemicalbook.com In the context of this compound, this could involve the reaction of the acyl chloride with a polymer containing surface hydroxyl or amine groups. The "grafting from" technique, on the other hand, entails the immobilization of an initiator on the polymer surface, from which polymer chains are grown. lookchem.com A polymer surface could first be modified to introduce sites that can react with this compound, which then acts as a point of attachment for further polymerization. Finally, the "grafting through" method involves the polymerization of monomers that already contain the desired functional group. lookchem.com

The choice of grafting method depends on several factors, including the nature of the polymer substrate, the desired grafting density, and the specific properties required for the final material. For instance, "grafting from" techniques often allow for higher grafting densities compared to "grafting to" methods. chalmers.se The successful grafting of phenoxyacetyl groups can be confirmed using various surface-sensitive analytical techniques, such as X-ray Photoelectron Spectroscopy (XPS) and contact angle measurements, which would demonstrate the incorporation of the aromatic and isopropyl groups and a corresponding increase in surface hydrophobicity.

While specific research directly employing this compound for the modification of general polymeric substrates is not widely documented in publicly available literature, the principles of acyl chloride-based modification are well-established. The reactivity of the acetyl chloride group allows for straightforward esterification or amidation reactions with appropriate polymer surfaces under relatively mild conditions.

Nanocrystalline cellulose (B213188) (NCC) is a renewable nanomaterial with exceptional mechanical properties, a large surface area, and a high density of surface hydroxyl groups, making it an ideal candidate for chemical modification. mdpi.comchemicalbook.com The hydrophilic nature of NCC, however, can limit its dispersibility in non-polar solvents and its compatibility with hydrophobic polymer matrices. Surface functionalization with hydrophobic moieties, such as the (4-isopropylphenoxy)acetyl group, can overcome these limitations.

A study on the surface modification of nanocrystalline cellulose with phenoxyacetyl groups demonstrated a successful one-step reaction using phenoxyacetyl chloride in the presence of pyridine (B92270) as a catalyst and acid scavenger. mdpi.com This approach is directly analogous to the potential application of this compound. The reaction involves the esterification of the surface hydroxyl groups of NCC.

The degree of substitution (DS), which quantifies the number of hydroxyl groups that have been functionalized, can be controlled by adjusting the reaction conditions. Key parameters that influence the DS include the reaction temperature, the molar ratio of the acylating agent to the anhydroglucose (B10753087) units of cellulose, and the choice of solvent. mdpi.com Research has shown that conducting the reaction in a solvent like N,N-dimethylacetamide (DMAc) can lead to a higher DS compared to a non-polar solvent such as toluene. mdpi.com This is attributed to the better swelling of the cellulose in DMAc, which improves the accessibility of the hydroxyl groups.

The following interactive data table summarizes the influence of reaction conditions on the degree of substitution (DS) of phenoxyacetyl groups on nanocrystalline cellulose, based on findings from the analogous use of phenoxyacetyl chloride. mdpi.com It is anticipated that the use of this compound would follow similar trends, with the isopropyl group further enhancing the hydrophobicity of the modified NCC.

Influence of Reaction Conditions on the Degree of Substitution (DS) of Phenoxyacetylated Nanocrystalline Cellulose

Reaction SolventTemperature (°C)Molar Ratio (Acyl Chloride:AGU)Resulting Degree of Substitution (DS)
TolueneRoom TemperatureLowLow
Toluene60HighModerate
DMAcRoom TemperatureLowModerate
DMAc60HighHigh

The successful modification of NCC with phenoxyacetyl groups results in a more hydrophobic material. mdpi.com This increased hydrophobicity enhances the dispersibility of the NCC in non-polar organic solvents like dichloromethane (B109758) (CH₂Cl₂) and chloroform (B151607) (CHCl₃), and improves its compatibility as a reinforcing filler in hydrophobic polymer composites. mdpi.com

Derivatization Strategies and Structure Reactivity Relationships for 4 Isopropylphenoxy Acetyl Chloride Analogs

Synthesis of Substituted Phenoxyacetamides from the Compound

The reaction of (4-Isopropylphenoxy)acetyl chloride with primary and secondary amines is a robust and efficient method for the synthesis of substituted phenoxyacetamides. This nucleophilic acyl substitution reaction proceeds readily, often at room temperature, to yield the corresponding amide and hydrogen chloride. libretexts.orgchemguide.co.uk To neutralize the HCl byproduct, a base such as triethylamine (B128534) or pyridine (B92270) is typically added to the reaction mixture. reddit.com

The general reaction can be represented as follows:

(CH₃)₂CHC₆H₄OCH₂COCl + R¹R²NH → (CH₃)₂CHC₆H₄OCH₂CONR¹R² + HCl

The versatility of this reaction allows for the introduction of a wide array of substituents (R¹ and R²) on the amide nitrogen, leading to a diverse library of phenoxyacetamide derivatives. The choice of the amine dictates the properties of the resulting amide. For example, using a chiral amine can introduce stereocenters into the molecule, while employing an amine with additional functional groups can provide sites for further chemical modification.

A variety of amines can be used in this synthesis, including:

Ammonia (B1221849), to form the primary amide. chemguide.co.uk

Primary amines (RNH₂), to form secondary amides. libretexts.orgdocbrown.info

Secondary amines (R₂NH), to form tertiary amides.

The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM), chloroform (B151607), or diethyl ether, to prevent reaction with the solvent. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Table 1: Examples of Substituted Phenoxyacetamides Synthesized from this compound

Amine ReactantProduct (Substituted Phenoxyacetamide)
Ammonia (NH₃)N-(4-isopropylphenoxy)acetamide
Methylamine (CH₃NH₂)N-methyl-2-(4-isopropylphenoxy)acetamide
Aniline (B41778) (C₆H₅NH₂)N-phenyl-2-(4-isopropylphenoxy)acetamide
Diethylamine ((CH₃CH₂)₂NH)N,N-diethyl-2-(4-isopropylphenoxy)acetamide

Exploration of Diverse Functional Group Incorporations in Derivatives

Beyond the synthesis of amides, the reactivity of this compound allows for the incorporation of a wide range of functional groups, leading to a diverse set of derivatives. These reactions typically involve nucleophilic attack at the electrophilic carbonyl carbon of the acyl chloride. libretexts.org

Esterification: Reaction with alcohols or phenols in the presence of a base yields the corresponding esters. The choice of alcohol or phenol (B47542) can introduce various alkyl or aryl groups, influencing the steric and electronic properties of the resulting ester.

(CH₃)₂CHC₆H₄OCH₂COCl + ROH → (CH₃)₂CHC₆H₄OCH₂COOR + HCl

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can acylate aromatic compounds. wikipedia.org This reaction attaches the (4-isopropylphenoxy)acetyl group to an aromatic ring, forming a ketone. The position of acylation on the aromatic ring is directed by the existing substituents.

(CH₃)₂CHC₆H₄OCH₂COCl + Ar-H --(AlCl₃)--> (CH₃)₂CHC₆H₄OCH₂CO-Ar + HCl

Reduction: The acyl chloride can be reduced to the corresponding primary alcohol, 2-(4-isopropylphenoxy)ethanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This reaction provides a pathway to alcohol derivatives.

4(CH₃)₂CHC₆H₄OCH₂COCl + LiAlH₄ + 4H₂O → 4(CH₃)₂CHC₆H₄OCH₂CH₂OH + Al(OH)₃ + LiCl

Reaction with Organometallic Reagents: Reagents such as Grignard reagents (RMgX) or organocuprates (R₂CuLi) can react with the acyl chloride to form ketones. These reactions are useful for creating carbon-carbon bonds and introducing complex alkyl or aryl groups.

(CH₃)₂CHC₆H₄OCH₂COCl + RMgX → (CH₃)₂CHC₆H₄OCH₂COR + MgXCl

The ability to introduce these varied functional groups makes this compound a valuable starting material for the synthesis of complex molecules with tailored properties.

Comparative Reactivity Studies with Related Acyl Chlorides

The reactivity of this compound is influenced by the electronic and steric nature of its constituent parts. Understanding these influences is crucial for predicting reaction outcomes and designing synthetic strategies.

The phenoxy group (-OC₆H₄-) in this compound influences the reactivity of the acyl chloride functional group. The oxygen atom of the phenoxy group can donate electron density to the aromatic ring through resonance, which in turn can affect the electrophilicity of the carbonyl carbon.

Compared to a simple alkyl acyl chloride like acetyl chloride (CH₃COCl), the phenoxyacetyl chloride is generally less reactive. The electron-donating nature of the phenoxy group can slightly reduce the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack. chemguide.co.uk

Furthermore, the nature of substituents on the phenyl ring of the phenoxy group can modulate this reactivity. Electron-donating groups on the ring will further decrease reactivity, while electron-withdrawing groups will increase it. For instance, a nitro group on the phenoxy ring would make the corresponding acyl chloride more reactive than this compound.

Table 2: Qualitative Reactivity Comparison of Acyl Chlorides

Acyl ChlorideSubstituent EffectExpected Reactivity
4-Nitrophenoxyacetyl chlorideElectron-withdrawingHigher
Phenoxyacetyl chloride nih.govNeutral ReferenceModerate
This compoundElectron-donatingLower
4-Methoxyphenoxyacetyl chlorideStrong Electron-donatingLowest

The isopropyl group at the para position of the phenoxy ring has both electronic and steric effects that influence the reactivity of the molecule.

Electronic Effects: The isopropyl group is an electron-donating group through induction. youtube.com This electron-donating effect increases the electron density in the phenyl ring, which, as discussed previously, slightly deactivates the acyl chloride towards nucleophilic attack compared to unsubstituted phenoxyacetyl chloride.

Steric Effects: The isopropyl group is relatively bulky. wikipedia.org This steric bulk can hinder the approach of nucleophiles to the reactive center, particularly in reactions involving the aromatic ring itself (e.g., further electrophilic aromatic substitution). However, in the case of reactions at the acyl chloride moiety, the steric hindrance from the para-substituted isopropyl group is minimal as it is distant from the reaction center. Its primary influence on the acyl chloride's reactivity is electronic. In reactions where the phenoxy ring itself is a reactant, the steric bulk of the isopropyl group can direct incoming reagents to the ortho positions relative to the phenoxy oxygen, although the para position is blocked. youtube.com

Rational Design and Synthesis of Novel Derivatives for Targeted Synthetic Purposes

The understanding of the structure-reactivity relationships of this compound and its analogs allows for the rational design and synthesis of novel derivatives with specific, targeted applications. By carefully selecting the nucleophile or reaction conditions, chemists can create molecules with desired properties.

For example, in the field of medicinal chemistry, the (4-isopropylphenoxy)acetyl scaffold can be elaborated to synthesize potential drug candidates. By reacting the acyl chloride with amines containing specific pharmacophores, researchers can create libraries of compounds for biological screening. The isopropyl group can contribute to favorable hydrophobic interactions within a biological target.

In materials science, derivatives of this compound could be designed as monomers for polymerization. For instance, reaction with a diol could lead to the formation of polyesters with specific thermal or mechanical properties imparted by the bulky isopropylphenoxy group.

The synthesis of these rationally designed derivatives follows the principles outlined in the previous sections. The key is the strategic selection of the reaction partner to append the desired functionality onto the (4-isopropylphenoxy)acetyl core. This targeted approach to synthesis is a cornerstone of modern chemical research, enabling the efficient creation of molecules with tailored functions.

Analytical and Spectroscopic Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation of (4-Isopropylphenoxy)acetyl chloride and its Synthetic Products

Spectroscopic methods are indispensable for the structural determination of this compound and the products derived from it. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Analysis

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by mapping the chemical environments of protons (¹H NMR) and carbon atoms (¹³C NMR).

In the case of derivatives of this compound, such as 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids, ¹H NMR spectra reveal characteristic signals. For instance, the protons of the phenoxy ring typically appear in the aromatic region (δ 6.5-7.0 ppm), while the methylene (B1212753) protons of the acetyl group (-OCH₂CO-) are observed as a singlet around δ 4.4 ppm. The isopropyl group protons present as a multiplet for the methine proton (CH) and doublets for the methyl protons (CH₃). researchgate.net

¹³C NMR spectroscopy complements the proton data by providing the carbon framework. The carbonyl carbon of the acetyl group is typically found at a significant downfield shift. The carbons of the aromatic ring and the isopropyl group also show distinct chemical shifts, allowing for a complete structural assignment. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for a Derivative of this compound

Functional GroupChemical Shift (δ, ppm)Multiplicity
Aromatic-H6.51 - 7.00d
-OCH₂CO-4.39s
Isopropyl-CH2.98 - 3.12m
Isopropyl-CH₃1.10 - 1.12d
Carboxylic Acid-H7.06s

Note: Data is for 2-(2'-isopropyl-5'-methylphenoxy)acetic acid and is illustrative for the core structure. researchgate.net

Table 2: Representative ¹³C NMR Spectral Data for a Derivative of this compound

Carbon AtomChemical Shift (δ, ppm)
Carbonyl (C=O)~170
Aromatic C-O~155
Aromatic C112 - 138
-OCH₂-~67
Isopropyl CH~26
Isopropyl CH₃~24

Note: Data is inferred from derivatives and general knowledge of phenoxyacetic acid structures.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the most characteristic absorption would be the strong C=O stretching vibration of the acyl chloride group, typically appearing in the range of 1770-1815 cm⁻¹. Other significant absorptions would include C-O stretching vibrations for the ether linkage and C-H stretching for the aromatic and isopropyl groups.

In the synthetic products of this compound, such as amides or esters, the C=O stretching frequency will shift to a lower wavenumber. For example, in 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acid derivatives, this stretch is observed around 1720 cm⁻¹ for the carboxylic acid and 1650 cm⁻¹ for the amide carbonyl. researchgate.net

Table 3: Key IR Absorption Bands for this compound and its Derivatives

Functional GroupCharacteristic Absorption (cm⁻¹)
Acyl Chloride (C=O)1770 - 1815
Carboxylic Acid (C=O)1700 - 1725
Amide (C=O)1630 - 1680
Aromatic C=C1450 - 1600
C-O Ether Stretch1200 - 1275
C-H Aromatic3000 - 3100
C-H Aliphatic2850 - 2970

Note: Ranges are typical values for the indicated functional groups.

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for separating mixtures, assessing the purity of compounds, and monitoring the progress of chemical reactions.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of a chemical reaction. When this compound is used in a synthesis, for example, in the formation of an amide by reaction with an amine, TLC can be used to track the consumption of the starting materials and the formation of the product.

Due to the reactivity of acyl chlorides, direct TLC analysis can be challenging as the compound may react with the silica (B1680970) gel plate or residual moisture. A common and effective strategy is to quench a small aliquot of the reaction mixture with a nucleophile like an amine (e.g., aniline (B41778) or butylamine) or an alcohol (e.g., methanol). chemicalforums.com This converts the this compound into a more stable amide or ester derivative, which can be easily analyzed by TLC. By comparing the spots of the reaction mixture with the standards of the starting materials and the expected product, the progress of the reaction can be qualitatively assessed. chemicalforums.com

High-Performance Liquid Chromatography (HPLC) for Product Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of synthetic products. For the analysis of products derived from this compound, a reverse-phase HPLC method is typically employed. In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, sometimes with a small amount of acid like formic acid or phosphoric acid to improve peak shape.

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The purity of the product can be determined by the area of its peak relative to the total area of all peaks in the chromatogram. HPLC can also be scaled up for preparative purposes to purify the desired product from unreacted starting materials and byproducts.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structure of a compound. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the analyte. For this compound, the molecular ion peak would be expected at m/z corresponding to its molecular formula, C₁₁H₁₃ClO₂. The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern in the mass spectrum provides valuable structural information. For derivatives of this compound, such as amides or esters, common fragmentation pathways include cleavage of the bond between the carbonyl group and the oxygen of the phenoxy group, and fragmentation of the isopropyl group. The analysis of these fragment ions helps to confirm the different parts of the molecular structure. researchgate.net

Q & A

Q. What are the recommended synthetic routes for preparing (4-isopropylphenoxy)acetyl chloride in high purity?

  • Methodological Answer : The compound can be synthesized via a two-step process:

Esterification : React 4-isopropylphenol with chloroacetic acid under basic conditions (e.g., NaOH) to form (4-isopropylphenoxy)acetic acid.

Chlorination : Convert the carboxylic acid to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane under reflux. Purify the product via vacuum distillation or column chromatography to remove unreacted reagents and by-products like HCl or SO₂.
Key Considerations : Monitor reaction completion using TLC or FT-IR (disappearance of -OH stretch at ~2500-3300 cm⁻¹). Ensure anhydrous conditions to prevent hydrolysis .

Q. How should researchers safely handle this compound in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, a lab coat, and safety goggles. Use a full-face respirator with AXBEK cartridges if ventilation is inadequate .
  • Handling : Work in a fume hood to avoid inhalation of vapors. Keep away from water, alcohols, or amines to prevent violent reactions.
  • Storage : Store in a sealed, flame-resistant container under inert gas (e.g., nitrogen) at 2–8°C. Label containers with GHS hazard codes (flammable, corrosive) .

Q. What analytical techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H NMR should show a singlet for the acetyl group (δ ~2.6 ppm) and aromatic protons (δ ~6.8–7.2 ppm). ¹³C NMR will confirm the carbonyl carbon at ~170 ppm.
  • FT-IR : Look for C=O stretch at ~1800 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹.
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Compare retention times with synthesized standards .

Advanced Research Questions

Q. How does the reactivity of this compound compare to other acyl chlorides in nucleophilic acyl substitution?

  • Methodological Answer : The isopropylphenoxy group is electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted acetyl chloride. Kinetic studies (e.g., reaction with aniline in dry THF) can quantify reactivity. Monitor via ¹H NMR by tracking the disappearance of the acetyl chloride peak and the appearance of the amide product. Compare rate constants with analogous compounds like (4-chlorophenoxy)acetyl chloride .

Q. What strategies mitigate hydrolysis during storage or experimental use of this compound?

  • Methodological Answer :
  • Stabilization : Add molecular sieves (3Å) to storage containers to absorb moisture.
  • In Situ Generation : Prepare the acid chloride immediately before use by reacting (4-isopropylphenoxy)acetic acid with PCl₅ in dry toluene.
  • Kinetic Control : Perform reactions at low temperatures (0–5°C) to slow hydrolysis. Confirm stability via periodic FT-IR or HPLC .

Q. How can researchers identify and quantify trace impurities in this compound batches?

  • Methodological Answer :
  • Impurity Profiling : Use HPLC-MS to detect residual 4-isopropylphenol (parent phenol) or chlorinated by-products. Calibrate with reference standards (e.g., EP Impurity A/B/C analogs from pharmaceutical guidelines) .
  • Quantitative NMR : Spiking with deuterated internal standards (e.g., DMSO-d₆) allows precise impurity quantification .

Q. What are the environmental implications of this compound in aquatic systems?

  • Methodological Answer : Conduct acute toxicity assays using Daphnia magna or zebrafish embryos (OECD Test No. 202/203). Prepare serial dilutions in deionized water and measure LC₅₀ values. Hydrolysis products (e.g., (4-isopropylphenoxy)acetic acid) may exhibit lower toxicity but require biodegradation studies via OECD 301F .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.